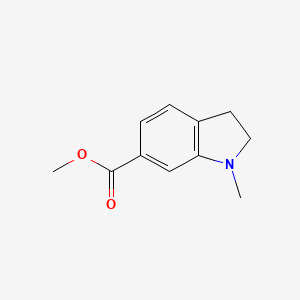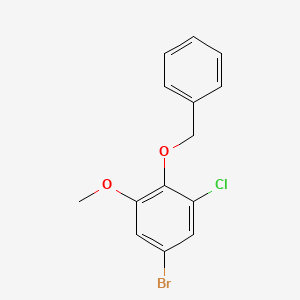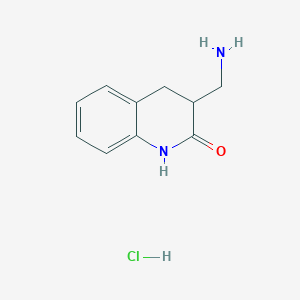
1-メチル-2,3-ジヒドロ-1H-インドール-6-カルボン酸メチル
概要
説明
“Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate” is a chemical compound with the CAS Number: 1071432-28-4 . It has a molecular weight of 191.23 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of indole derivatives, such as “methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate”, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .Molecular Structure Analysis
The InChI code for this compound is1S/C11H13NO2/c1-12-6-5-8-3-4-9 (7-10 (8)12)11 (13)14-2/h3-4,7H,5-6H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound . Chemical Reactions Analysis
Indole derivatives, including “methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate”, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .Physical and Chemical Properties Analysis
“Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate” is a liquid at room temperature . It has a molecular weight of 191.23 .科学的研究の応用
製薬研究における阻害剤と免疫調節剤
1-メチル-2,3-ジヒドロ-1H-インドール-6-カルボン酸メチルは、様々な医薬品化合物の合成における反応剤として役立ちます。 例えば、トリプトファン分解が乱れる疾患に対する潜在的な治療薬であるトリプトファンジオキシゲナーゼ阻害剤の調製に使用されます 。 さらに、抗がん免疫調節剤としての可能性を秘めたピリジル-エテニル-インドールの製造にも利用されます .
神経学研究におけるボツリヌス神経毒阻害
この化合物は、ボツリヌス症を引き起こす可能性のある物質であるボツリヌス神経毒の阻害剤の開発にも関与しています。 この分野における研究は、この神経毒の影響を軽減する治療法につながる可能性があります .
免疫学におけるITK阻害剤
免疫学の分野では、1-メチル-2,3-ジヒドロ-1H-インドール-6-カルボン酸メチルは、インターロイキン-2誘導性T細胞キナーゼ(ITK)阻害剤の合成に使用されます。 ITKはT細胞シグナル伝達において重要な役割を果たしており、その阻害剤は自己免疫疾患や白血病の治療に役立ちます .
抗菌剤
この化合物の用途は、新しい抗菌剤の開発にも及びます。 抗生物質耐性に対する懸念が高まっていることから、新しい抗菌化合物の研究は不可欠です .
カンナビノイド研究におけるCB2受容体リガンド
これは、CB2カンナビノイド受容体のリガンドを作成するための反応剤でもあります。これらのリガンドは、疼痛管理や炎症性疾患における治療の可能性があるため、注目されています .
抗ウイルス研究におけるC型肝炎ウイルスNS5Bポリメラーゼ阻害剤
抗ウイルス研究では、この化合物は、ウイルス複製に不可欠な酵素であるC型肝炎ウイルスNS5Bポリメラーゼの阻害剤を開発するために使用されます。 この酵素を標的とする阻害剤は、強力な抗ウイルス薬となる可能性があります .
持続可能な化学における多成分反応
1-メチル-2,3-ジヒドロ-1H-インドール-6-カルボン酸メチルは、医薬品的に興味深い足場を構築するための持続可能な多成分反応に関与しており、グリーンケミストリーの取り組みにおけるその役割を強調しています .
8. 植物生物学: ホルモン産生および分解研究 このような化合物のようなインドール誘導体は、植物生物学において重要であり、特にインドール-3-酢酸などのホルモン産生と分解の研究において重要です。インドール-3-酢酸は、トリプトファンの分解によって生成される植物ホルモンです .
Safety and Hazards
When handling “methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate”, it is recommended to do so in a well-ventilated place . Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be avoided, and non-sparking tools should be used .
将来の方向性
作用機序
Target of Action
Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing changes that result in their biological activity .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
生化学分析
Biochemical Properties
Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can modulate various signaling pathways . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may interact with enzymes involved in metabolic processes, thereby affecting the overall metabolic flux within cells.
Cellular Effects
The effects of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may similarly affect cancer cells, leading to reduced tumor growth and enhanced cell death.
Molecular Mechanism
The molecular mechanism of action of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may exert its effects through similar mechanisms, targeting specific enzymes and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under physiological conditions, but their degradation products can also exhibit biological activity . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may show similar stability and degradation patterns, with potential long-term effects on cellular processes observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to have a threshold effect, where a certain concentration is required to achieve the desired biological activity . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may similarly exhibit dose-dependent effects, with careful consideration needed to avoid toxicity at high doses.
Metabolic Pathways
Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may undergo similar metabolic transformations, affecting metabolite levels and overall metabolic activity within cells.
Transport and Distribution
The transport and distribution of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate within certain tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate can impact its activity and function. Indole derivatives are known to target specific cellular compartments or organelles, which can enhance their biological activity . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may possess targeting signals or undergo post-translational modifications that direct it to particular subcellular locations, thereby modulating its effects on cellular processes.
特性
IUPAC Name |
methyl 1-methyl-2,3-dihydroindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJMBLOFMLWTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)

![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B1373830.png)





![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)


![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)

